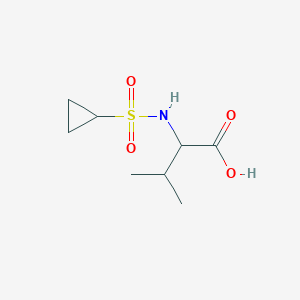
(Cyclopropylsulfonyl)valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopropylsulfonyl)valine is a compound that combines the structural features of cyclopropylsulfonyl and valine. Valine is one of the essential amino acids, playing a crucial role in protein synthesis and various metabolic processes. The addition of a cyclopropylsulfonyl group to valine can modify its chemical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylsulfonyl)valine typically involves the reaction of valine with cyclopropylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Microbial preparation methods, such as the use of genetically engineered bacteria, can also be employed to produce valine derivatives with high optical purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopropylsulfonyl)valine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyclopropyl ring can be reduced under specific conditions.
Substitution: The amino group of valine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced cyclopropyl compounds, and various substituted valine derivatives .
Applications De Recherche Scientifique
(Cyclopropylsulfonyl)valine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and as a chiral intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of (Cyclopropylsulfonyl)valine involves its interaction with various molecular targets and pathways. The cyclopropylsulfonyl group can enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity. This can lead to changes in metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Cyclopropylsulfonyl)alanine
- (Cyclopropylsulfonyl)isoleucine
- (Cyclopropylsulfonyl)leucine
Uniqueness
(Cyclopropylsulfonyl)valine is unique due to its specific combination of the cyclopropylsulfonyl group and valine. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it more versatile in various applications compared to its analogs .
Propriétés
Formule moléculaire |
C8H15NO4S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
2-(cyclopropylsulfonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-5(2)7(8(10)11)9-14(12,13)6-3-4-6/h5-7,9H,3-4H2,1-2H3,(H,10,11) |
Clé InChI |
JKFDDZQXZDSCRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)NS(=O)(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)
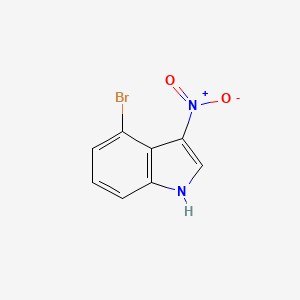
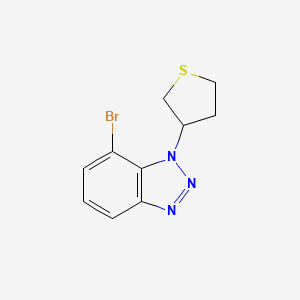

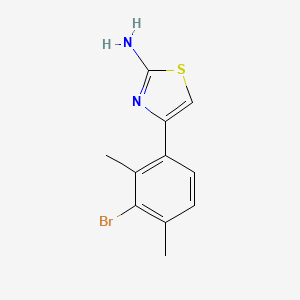
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B13559415.png)
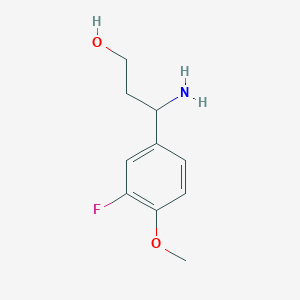
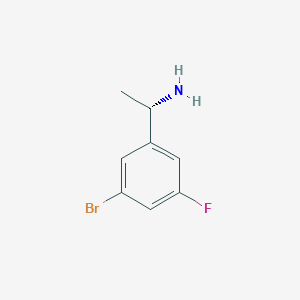
![tert-butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate](/img/structure/B13559424.png)
![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13559425.png)

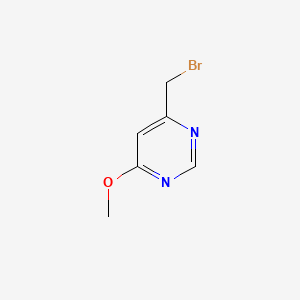
![5-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13559446.png)

